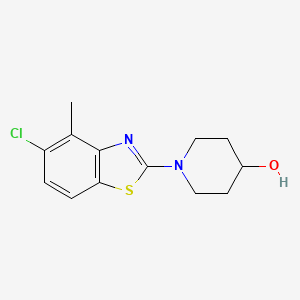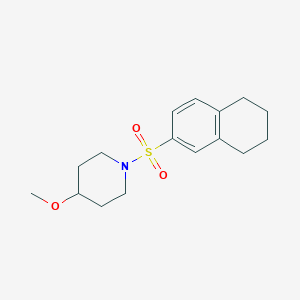![molecular formula C17H22N4OS B6444533 4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine CAS No. 2640882-48-8](/img/structure/B6444533.png)
4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is a unique organic compound featuring a complex structure characterized by multiple functional groups. This compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its structure, specifically within the pyrimidine and piperidine rings. The inclusion of a pyridine moiety further enhances its chemical diversity, making it a subject of interest for various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves a multi-step synthetic route. Starting materials such as 4-methylpyrimidine, methylsulfanyl intermediates, and piperidine derivatives are reacted under controlled conditions.
Step 1: Alkylation of 4-methylpyrimidine with a methylsulfanyl precursor under base conditions, leading to the formation of 4-methyl-2-(methylsulfanyl)pyrimidine.
Step 2: The resulting product undergoes a nucleophilic substitution reaction with a piperidine derivative that has been pre-functionalized with a pyridine moiety through a methylene bridge.
Reaction Conditions: These reactions are typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) at temperatures ranging from 50°C to 100°C, depending on the reactivity of the intermediates involved. Catalysts such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar synthetic routes but optimized for large-scale synthesis. Continuous flow reactors might be employed to ensure consistent quality and yield. Process optimization would focus on minimizing by-products and maximizing the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be subjected to reduction conditions to potentially modify the pyridine ring or other unsaturated regions within the molecule.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA; typically performed in solvents like dichloromethane (DCM) or acetone at room temperature or slightly elevated temperatures.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Reduction: Hydride donors like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in protic or aprotic solvents.
Major Products Formed from These Reactions
Oxidation: Formation of corresponding sulfoxides and sulfones.
Substitution: Various substituted derivatives, depending on the electrophile used.
Reduction: Reduced forms of the pyridine ring or other unsaturated regions.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.
Biology
This compound has shown potential in biological research due to its ability to interact with various biological targets. It can be used as a molecular probe to study enzyme interactions, receptor bindings, and cellular pathways.
Medicine
In medicinal chemistry, the compound is explored for its pharmacological properties. Researchers investigate its potential as a drug candidate for treating diseases related to its molecular targets. The presence of a pyrimidine core suggests possible applications in antiviral or anticancer research.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its multifunctional structure allows for the creation of diverse chemical libraries for high-throughput screening.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is largely dependent on its interaction with specific molecular targets. These targets include enzymes, receptors, and ion channels. The compound may act as an inhibitor, agonist, or antagonist depending on its binding affinity and the nature of the target.
Pathways Involved
Upon binding to its target, the compound may influence signaling pathways such as the PI3K-Akt pathway, MAPK pathway, or NF-κB pathway. These pathways are crucial in regulating cell survival, proliferation, and apoptosis, thereby influencing the compound's therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-(methylsulfanyl)pyrimidine
3-[(pyridin-4-yloxy)methyl]piperidine
4-methyl-6-(piperidin-1-yl)pyrimidine
Highlighting Uniqueness
The uniqueness of 4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine lies in its combination of a pyrimidine ring with a piperidine derivative linked through a pyridine moiety. This distinct structure imparts specific chemical and biological properties, making it more versatile and valuable for research applications compared to its individual components.
Hope this offers a comprehensive insight into the compound!
Properties
IUPAC Name |
4-methyl-2-methylsulfanyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-13-10-16(20-17(19-13)23-2)21-9-3-4-14(11-21)12-22-15-5-7-18-8-6-15/h5-8,10,14H,3-4,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTSEEDJEFDKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCCC(C2)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one](/img/structure/B6444451.png)
![1-benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one](/img/structure/B6444453.png)
![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444464.png)
![N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444472.png)
![4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6444491.png)

![2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B6444510.png)
![5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B6444518.png)
![1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6444526.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444537.png)
![6-phenyl-2-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2-azaspiro[3.3]heptane](/img/structure/B6444545.png)
![N-[1-(3-cyanopyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444550.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine](/img/structure/B6444558.png)

